molecular formula C7H7ClN4S B13676314 7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B13676314
M. Wt: 214.68 g/mol
InChI Key: PDGSVUGVOGEGJP-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds at room temperature by simply mixing the reagents, followed by water extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine involves the inhibition of specific molecular pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its combined neuroprotective, anti-inflammatory, and anticancer properties. Its ability to inhibit multiple molecular pathways makes it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

7-chloro-3-methyl-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C7H7ClN4S/c1-4-10-11-6-3-5(8)9-7(13-2)12(4)6/h3H,1-2H3

InChI Key

PDGSVUGVOGEGJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=NC(=C2)Cl)SC

Origin of Product

United States

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